molecular formula C12H10N6OS B2412062 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-22-0

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B2412062
CAS No.: 868967-22-0
M. Wt: 286.31
InChI Key: AZKVOEGUIZGGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining pyridine, triazole, and pyridazine rings, which are known for their biological activities. The presence of these rings in a single molecule suggests potential pharmacological properties, making it a subject of research in drug discovery and development.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c13-9(19)7-20-11-5-4-10-15-16-12(18(10)17-11)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKVOEGUIZGGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions to form the triazole ring. Subsequent reactions with sulfur-containing reagents and acetamide derivatives yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways associated with the target .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.

    1,2,4-Triazolo[1,5-a]pyridines: Used in medicinal chemistry for their enzyme inhibitory properties.

    1,2,4-Triazolo[4,3-a]quinoxalines: Investigated for antiviral and antimicrobial activities.

Uniqueness

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is unique due to its combination of pyridine, triazole, and pyridazine rings, which confer a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new pharmacological activities and developing novel therapeutic agents .

Biological Activity

The compound 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide , also known by its CAS number 868967-57-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N6O3SC_{20}H_{18}N_{6}O_{3}S, with a molecular weight of 422.5 g/mol. Its structure features a triazolo-pyridazine core linked to a pyridine ring and an acetamide group, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC20H18N6O3SC_{20}H_{18}N_{6}O_{3}S
Molecular Weight422.5 g/mol
CAS Number868967-57-1

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit:

  • Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and is implicated in several physiological processes. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Cholinesterase : Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • A549 (lung cancer) : IC50 values were recorded at approximately 1.06 μM.
  • MCF-7 (breast cancer) : IC50 values around 1.23 μM.
  • HeLa (cervical cancer) : IC50 values were noted at 2.73 μM.

These findings suggest that the compound could serve as a potential lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of the compound on human embryonic kidney cells (HEK-293), revealing low toxicity levels and suggesting a favorable safety profile for further development.
  • Docking Studies : Molecular docking studies have illustrated how the compound interacts with target enzymes at the molecular level, providing insights into its inhibitory mechanisms.

Q & A

Q. Key Reagents :

  • Pyridazine precursors (e.g., 3-hydrazinylpyridazine)
  • Acylating agents (acetic anhydride, acetyl chloride)
  • Sodium hydride (NaH) or thiourea for sulfur bonding

Basic: How is the structural integrity of the compound validated post-synthesis?

Answer:
Validation employs a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and bond connectivity. For example, the pyridinyl proton signals appear at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 419.5 g/mol for analogs) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming fused triazolo-pyridazine geometry .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Basic: What are the primary solubility and stability considerations for handling this compound in experimental settings?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL) or DMF. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability :
    • pH Sensitivity : Stable at pH 6–8; acidic/basic conditions may hydrolyze the acetamide group.
    • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Thermal stability up to 150°C (TGA data) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps. For thiol coupling, THF/water mixtures reduce side reactions .
  • Catalyst Use : Pd/C or CuI catalysts improve coupling efficiency in heterocyclic systems (yield increase from 45% to 72%) .
  • Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition. Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) .
  • Continuous Flow Reactors : Enhance scalability and consistency (purity ±1% variance) .

Table 1 : Yield Optimization via Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)
DMF1006895
THF/H₂O (3:1)807597
Ethanol705289

Advanced: What strategies resolve contradictions in bioactivity data across structural analogs?

Answer:
Contradictions often arise from substituent effects on pharmacodynamics. Mitigation approaches:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and compare IC₅₀ values. For example, 4-methoxyphenyl analogs show 3x higher kinase inhibition than 4-chlorophenyl derivatives .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonding with pyridinyl-N) .
  • Dose-Response Curves : Validate activity thresholds; discrepancies may arise from assay sensitivity (e.g., cell line variability in cytotoxicity studies) .

Table 2 : Bioactivity Comparison of Analogs

SubstituentTarget (IC₅₀, nM)Cell Line Efficacy (EC₅₀, µM)
4-MethoxyphenylAXL Kinase: 12HeLa: 1.2
4-ChlorophenylAXL Kinase: 38HeLa: 4.5
Pyridin-3-ylPARP1: 8MCF-7: 0.9

Advanced: What in vitro/in vivo models assess the therapeutic potential of this compound?

Answer:

  • In Vitro Models :
    • Enzyme Inhibition : Kinase assays (e.g., AXL, PARP1) using recombinant proteins and ADP-Glo™ kits .
    • Cytotoxicity : MTT assays on cancer cell lines (HeLa, MCF-7) with EC₅₀ determination .
  • In Vivo Models :
    • Xenograft Studies : Nude mice implanted with tumor cells; monitor tumor volume reduction post-administration (10–50 mg/kg, oral) .
    • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS analysis .

Methodological Note : Use solubility enhancers (e.g., Cremophor EL) for in vivo dosing to improve absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.